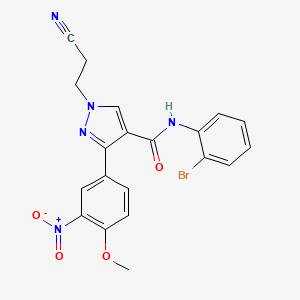
ethyl 4-(3-phenylpropyl)-1-(3-thienylsulfonyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-phenylpropyl)-1-(3-thienylsulfonyl)-4-piperidinecarboxylate, also known as EPPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
作用機序
The mechanism of action of ethyl 4-(3-phenylpropyl)-1-(3-thienylsulfonyl)-4-piperidinecarboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been found to have an affinity for sigma-1 receptors, which are involved in the regulation of various cellular processes, including calcium signaling and protein folding. ethyl 4-(3-phenylpropyl)-1-(3-thienylsulfonyl)-4-piperidinecarboxylate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
ethyl 4-(3-phenylpropyl)-1-(3-thienylsulfonyl)-4-piperidinecarboxylate has been found to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin, in the brain. ethyl 4-(3-phenylpropyl)-1-(3-thienylsulfonyl)-4-piperidinecarboxylate has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the advantages of using ethyl 4-(3-phenylpropyl)-1-(3-thienylsulfonyl)-4-piperidinecarboxylate in lab experiments is that it is relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its potential therapeutic effects.
将来の方向性
There are several future directions for research on ethyl 4-(3-phenylpropyl)-1-(3-thienylsulfonyl)-4-piperidinecarboxylate. One area of interest is investigating its potential as a therapeutic agent for the treatment of cancer. Another area of interest is investigating its potential as an anticonvulsant and analgesic agent. Further research is also needed to fully understand its mechanism of action and to design experiments to investigate its potential therapeutic effects.
合成法
The synthesis of ethyl 4-(3-phenylpropyl)-1-(3-thienylsulfonyl)-4-piperidinecarboxylate involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is piperidine, which is reacted with ethyl 4-bromo-3-phenylpropionate to produce ethyl 4-(3-phenylpropyl)-1-piperidinecarboxylate. This intermediate is then reacted with thionyl chloride and thiophene to produce ethyl 4-(3-phenylpropyl)-1-(3-thienylsulfonyl)-4-piperidinecarboxylate, which is the final product.
科学的研究の応用
Ethyl 4-(3-phenylpropyl)-1-(3-thienylsulfonyl)-4-piperidinecarboxylate has shown promising results in various scientific research applications, particularly in the field of medicinal chemistry. It has been found to have potential as a therapeutic agent for the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. ethyl 4-(3-phenylpropyl)-1-(3-thienylsulfonyl)-4-piperidinecarboxylate has also been investigated for its potential use as an anticonvulsant and analgesic agent.
特性
IUPAC Name |
ethyl 4-(3-phenylpropyl)-1-thiophen-3-ylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S2/c1-2-26-20(23)21(11-6-9-18-7-4-3-5-8-18)12-14-22(15-13-21)28(24,25)19-10-16-27-17-19/h3-5,7-8,10,16-17H,2,6,9,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVJCLLHDIBWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)S(=O)(=O)C2=CSC=C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-phenylpropyl)-1-(3-thienylsulfonyl)-4-piperidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4926811.png)
![3-amino-1-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-1-ium iodide](/img/structure/B4926815.png)
![3-(methylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4926816.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4926817.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydro-3-pyridinecarbonitrile](/img/structure/B4926830.png)

![1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4926867.png)
![5-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926881.png)
![6-{[(2-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4926895.png)
![2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4926897.png)
![N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide](/img/structure/B4926901.png)
![3-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4926905.png)
![4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4926913.png)
